molecular formula C12H16FNO4S B13556481 tert-butyl N-[4-(fluorosulfonyl)-3-methylphenyl]carbamate

tert-butyl N-[4-(fluorosulfonyl)-3-methylphenyl]carbamate

Katalognummer: B13556481
Molekulargewicht: 289.33 g/mol
InChI-Schlüssel: WFNUYSLGZHSDQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-butyl N-[4-(fluorosulfonyl)-3-methylphenyl]carbamate: is an organic compound that has garnered attention in various scientific fields due to its unique chemical properties This compound is characterized by the presence of a tert-butyl group, a fluorosulfonyl group, and a carbamate moiety attached to a methylphenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(fluorosulfonyl)-3-methylphenyl]carbamate typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl carbamate with 4-(fluorosulfonyl)-3-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to achieve efficient and cost-effective production .

Analyse Chemischer Reaktionen

Types of Reactions: tert-butyl N-[4-(fluorosulfonyl)-3-methylphenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, tert-butyl N-[4-(fluorosulfonyl)-3-methylphenyl]carbamate is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is utilized in the development of new synthetic methodologies .

Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacological agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development and therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .

Wirkmechanismus

The mechanism of action of tert-butyl N-[4-(fluorosulfonyl)-3-methylphenyl]carbamate involves its interaction with specific molecular targets. The fluorosulfonyl group is known to form strong interactions with nucleophilic sites in biological molecules, leading to the modulation of their activity. The carbamate moiety can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison: Compared to these similar compounds, tert-butyl N-[4-(fluorosulfonyl)-3-methylphenyl]carbamate is unique due to the presence of the methyl group on the phenyl ring. This structural difference can influence its reactivity, stability, and interaction with biological targets, making it distinct in its applications and effects.

Eigenschaften

Molekularformel

C12H16FNO4S

Molekulargewicht

289.33 g/mol

IUPAC-Name

tert-butyl N-(4-fluorosulfonyl-3-methylphenyl)carbamate

InChI

InChI=1S/C12H16FNO4S/c1-8-7-9(5-6-10(8)19(13,16)17)14-11(15)18-12(2,3)4/h5-7H,1-4H3,(H,14,15)

InChI-Schlüssel

WFNUYSLGZHSDQQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)S(=O)(=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.